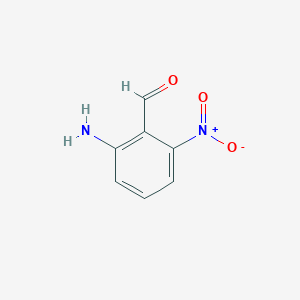

2-Amino-6-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOHMHYAQXUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130133-53-8 | |

| Record name | 2-Amino-6-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-nitrobenzaldehyde (CAS: 130133-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-nitrobenzaldehyde, a key chemical intermediate with the CAS number 130133-53-8. The document details its physicochemical properties, outlines a plausible synthetic pathway, and explores its significant role in the synthesis of pharmacologically active compounds, particularly in the development of cancer therapeutics. A central focus is its application as a precursor to 9-nitrocamptothecin, a potent topoisomerase II inhibitor. Detailed experimental protocols for assays related to its downstream applications are provided, alongside visualizations of relevant biochemical pathways and experimental workflows to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

2-Amino-6-nitrobenzaldehyde is a substituted aromatic aldehyde containing both an amino and a nitro functional group. These groups confer specific reactivity and properties to the molecule, making it a versatile building block in organic synthesis. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 130133-53-8 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.14 g/mol | [1][2] |

| Appearance | Powder or crystals | [3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |

Synthesis

A detailed, publicly available, step-by-step experimental protocol for the synthesis of 2-Amino-6-nitrobenzaldehyde is not extensively documented. However, based on established organic chemistry principles and analogous reactions, a plausible synthetic route involves the selective reduction of 2,6-dinitrotoluene followed by the oxidation of the resulting 2-amino-6-nitrotoluene.[4]

Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for 2-Amino-6-nitrobenzaldehyde.

Experimental Considerations

-

Selective Reduction of 2,6-Dinitrotoluene: The selective reduction of one nitro group in the presence of another is a critical step. Reagents such as sodium sulfide (in a Zinin reduction) or hydrazine hydrate with a catalyst like Raney nickel are often employed for this purpose.[4] The less sterically hindered nitro group is typically reduced preferentially.[4]

-

Oxidation of 2-Amino-6-nitrotoluene: The subsequent oxidation of the methyl group of 2-amino-6-nitrotoluene to a formyl group can be achieved using various oxidizing agents. Manganese dioxide or potassium permanganate are suitable reagents for the oxidation of methyl groups on aromatic rings.[4]

Role in Drug Development

2-Amino-6-nitrobenzaldehyde serves as a crucial intermediate in the industrial synthesis of 9-nitrocamptothecin.[1][2] 9-Nitrocamptothecin is a derivative of camptothecin, a natural product known for its anticancer properties. Specifically, it functions as a topoisomerase II inhibitor, an enzyme essential for maintaining DNA integrity during replication and transcription.[1][2]

Topoisomerase II Inhibition Pathway

The cytotoxic effect of 9-nitrocamptothecin, derived from 2-Amino-6-nitrobenzaldehyde, is achieved by stabilizing the "cleavable complex" formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which in turn induces cell cycle arrest and apoptosis (programmed cell death).[5]

Caption: Mechanism of action of 9-nitrocamptothecin.

Experimental Protocols

While specific biological assays for 2-Amino-6-nitrobenzaldehyde are not widely reported, its significance lies in its conversion to 9-nitrocamptothecin. Therefore, protocols for assessing the biological activity of topoisomerase II inhibitors are highly relevant.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of the enzyme will prevent this activity.[5][6]

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase IIα

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP

-

Test compound (e.g., 9-nitrocamptothecin) dissolved in DMSO

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Deionized water

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topo II Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng/µL)

-

Variable volume of test compound dilution

-

Deionized water to a final volume of 19 µL

-

-

Add 1 µL of diluted Topoisomerase II enzyme to each tube to initiate the reaction. The optimal enzyme concentration should be predetermined.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis until the dye front has migrated an adequate distance.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.[5]

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

Conclusion

2-Amino-6-nitrobenzaldehyde is a valuable chemical intermediate, primarily recognized for its role in the synthesis of the anticancer agent 9-nitrocamptothecin. Its unique structure, featuring both an amino and a nitro group on a benzaldehyde scaffold, provides a versatile platform for the construction of complex heterocyclic systems. Understanding its properties, synthesis, and the biological activity of its derivatives is crucial for researchers in the fields of medicinal chemistry and drug development. The provided technical information and experimental protocols serve as a foundational resource for further investigation and application of this important molecule.

References

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Amino-6-nitrobenzaldehyde (CAS No: 130133-53-8), a versatile intermediate in organic synthesis. Due to the limited availability of experimentally-derived data for this specific compound, this document combines reported values with predicted data and outlines the standard experimental protocols for their determination.

Core Physical and Chemical Properties

2-Amino-6-nitrobenzaldehyde is an organic compound characterized by the presence of an amino group (-NH₂) and a nitro group (-NO₂) on a benzaldehyde structure.[1] These functional groups, one electron-donating and one electron-withdrawing, make it a valuable precursor in the synthesis of various biologically active molecules.[1]

Table 1: Summary of Physical Properties for 2-Amino-6-nitrobenzaldehyde

| Property | Value | Source |

| IUPAC Name | 2-amino-6-nitrobenzaldehyde | [1] |

| CAS Number | 130133-53-8 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.14 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 378.7 ± 32.0 °C | Predicted[3] |

| Density | 1.441 ± 0.06 g/cm³ | Predicted[3] |

| pKa | -1.42 ± 0.10 | Predicted[3] |

| Melting Point | Not explicitly reported (may decompose) | [1] |

Synthesis Workflow

2-Amino-6-nitrobenzaldehyde can be synthesized via the oxidation of (2-Amino-6-nitrophenyl)methanol. The reaction typically employs an oxidizing agent such as manganese(IV) oxide in a suitable solvent like dichloromethane.

Caption: Workflow for the synthesis of 2-Amino-6-nitrobenzaldehyde.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like 2-Amino-6-nitrobenzaldehyde.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned next to the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility tests provide information about the polarity and the presence of certain functional groups.

Methodology: Qualitative Solubility Test

-

Preparation: Approximately 10-20 mg of the solid compound is placed into a small test tube.

-

Solvent Addition: About 0.5 mL of a selected solvent (e.g., water, diethyl ether, ethanol, 5% HCl, 5% NaOH) is added to the test tube.

-

Observation: The tube is agitated or stirred vigorously for 60 seconds. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution occurs.

-

pH Test (for aqueous solutions): If the compound is soluble in water, the pH of the resulting solution should be tested with litmus or pH paper to identify acidic or basic properties.

Spectroscopy is essential for structural elucidation and functional group identification.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: A 5-10 mg sample of 2-Amino-6-nitrobenzaldehyde is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid interference from proton signals of the solvent itself.[4]

-

Data Acquisition: The solution is transferred to a clean NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional experiments like COSY or HSQC can be run to establish connectivity between atoms.

-

Data Analysis: The resulting spectra are analyzed for chemical shifts (indicating the electronic environment of nuclei), integration (relative number of protons), and coupling patterns (revealing adjacent nuclei).

3.3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Methodology: KBr Pellet or ATR

-

KBr Pellet Method:

-

A few milligrams of the solid sample are ground thoroughly with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The fine powder is then compressed under high pressure in a die to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This method requires minimal sample preparation.

-

Caption: General workflow for physical characterization of a synthesized compound.

References

2-Amino-6-nitrobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Amino-6-nitrobenzaldehyde: Molecular Weight and Formula

This technical guide provides essential chemical information for 2-Amino-6-nitrobenzaldehyde, a compound relevant to researchers, scientists, and professionals in drug development. This benzaldehyde derivative is noted for its role as a glycol amide in the industrial synthesis of 9-nitrocamptothecin, a compound investigated for its potential in cancer treatment due to its inhibitory effects on topoisomerase II, an enzyme crucial for maintaining DNA integrity[1].

Quantitative Data Summary

The fundamental molecular properties of 2-Amino-6-nitrobenzaldehyde are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Citations |

| Chemical Formula | C₇H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 166.136 g/mol | [2] |

| 166.14 g/mol | [1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight or the synthesis of 2-Amino-6-nitrobenzaldehyde were not available in the provided search results. However, it is mentioned that the compound can be produced via a condensation reaction between acetone and nitroethane[1].

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Caption: Relationship between compound, formula, and molecular weight.

References

A Technical Guide to the Solubility of 2-Amino-6-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Amino-6-nitrobenzaldehyde in organic solvents. A comprehensive review of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound. Consequently, this document serves as a foundational resource, providing detailed experimental protocols for the systematic determination of its solubility. The methodologies outlined herein are established and widely accepted in the fields of chemistry and pharmaceutical sciences, ensuring reliable and reproducible results. This guide is intended to empower researchers to generate the precise solubility data required for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction

2-Amino-6-nitrobenzaldehyde is an organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Its molecular structure, featuring an aromatic ring substituted with an amino group, a nitro group, and an aldehyde functional group, suggests a complex solubility profile that is critical for its use in various chemical processes. This compound serves as a key intermediate in the synthesis of pharmaceuticals, such as the anticancer agent 9-nitrocamptothecin, highlighting the importance of understanding its behavior in different solvent systems for process optimization and formulation development.[1]

The solubility of a compound is a fundamental physicochemical property that dictates its reactivity, bioavailability, and ease of purification. In the context of drug development, poor solubility can be a major impediment to a candidate's success. For synthetic chemists, knowledge of solubility is essential for reaction setup, product isolation, and purification.

Given the lack of available data, this guide provides a robust framework for researchers to determine the solubility of 2-Amino-6-nitrobenzaldehyde in a range of organic solvents.

Physicochemical Properties of 2-Amino-6-nitrobenzaldehyde

A summary of the known physical and chemical properties of 2-Amino-6-nitrobenzaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-6-nitrobenzaldehyde

| Property | Value | Reference |

| CAS Number | 130133-53-8 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | [1] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C=O)N | [1] |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the equilibrium solubility of 2-Amino-6-nitrobenzaldehyde. The choice of method may depend on the required accuracy, the amount of substance available, and the analytical instrumentation at hand.

General Experimental Workflow

The determination of solubility typically follows a consistent workflow, from preparation of the saturated solution to quantification of the dissolved solute.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized technique for determining thermodynamic solubility.[3]

Objective: To determine the saturation concentration of 2-Amino-6-nitrobenzaldehyde in a specific solvent at a controlled temperature.

Materials:

-

2-Amino-6-nitrobenzaldehyde (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Screw-capped vials

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid 2-Amino-6-nitrobenzaldehyde to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[4]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[5] The equilibration time can be confirmed by measuring the concentration at different time points until it remains constant.[5]

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.[5] Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[5] This step is crucial to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of 2-Amino-6-nitrobenzaldehyde in the filtered solution using a validated analytical method as described below.

Analytical Quantification Methods

HPLC is a highly accurate and specific method for determining the concentration of a solute.

Procedure:

-

Method Development: Develop a suitable HPLC method for 2-Amino-6-nitrobenzaldehyde. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.[6]

-

Calibration Curve: Prepare a stock solution of 2-Amino-6-nitrobenzaldehyde of a known concentration. Perform serial dilutions to create a set of standard solutions. Inject these standards and plot the peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility.

This method is applicable if 2-Amino-6-nitrobenzaldehyde exhibits significant absorbance in the UV-Vis spectrum.

Procedure:

-

Determine λmax: Prepare a dilute solution of 2-Amino-6-nitrobenzaldehyde in the solvent of interest and scan across a suitable wavelength range to find the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer's Law plot).

-

Sample Analysis: Dilute the filtered saturated solution to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to find the concentration of the diluted sample and multiply by the dilution factor to determine the solubility.

Data Presentation

As experimental data is generated, it should be compiled into a clear and structured format for easy comparison. Table 2 provides a template for presenting the solubility data.

Table 2: Template for Solubility Data of 2-Amino-6-nitrobenzaldehyde

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Hexane |

Conclusion

While published quantitative data on the solubility of 2-Amino-6-nitrobenzaldehyde is currently unavailable, this guide provides the necessary framework for its determination. By employing the detailed experimental protocols outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the advancement of research and development projects that utilize 2-Amino-6-nitrobenzaldehyde as a key chemical intermediate. The systematic study of its solubility in a variety of organic solvents will undoubtedly facilitate its broader application in the chemical and pharmaceutical industries.

References

Spectroscopic Analysis of 2-Amino-6-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzaldehyde is a key chemical intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its molecular structure, characterized by the presence of amino, nitro, and aldehyde functional groups on a benzene ring, gives rise to a unique spectroscopic signature. Understanding its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data is crucial for its unambiguous identification, purity assessment, and for monitoring chemical transformations. This technical guide provides a detailed overview of the expected NMR spectral data for 2-Amino-6-nitrobenzaldehyde, based on the analysis of structurally related compounds, and outlines the standard experimental protocols for acquiring such data.

Note: Extensive searches of scientific literature and chemical databases did not yield experimentally verified ¹H and ¹³C NMR data specifically for 2-Amino-6-nitrobenzaldehyde. The data presented herein is a predictive analysis based on established principles of NMR spectroscopy and comparison with closely related analogs, such as 2-nitrobenzaldehyde.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups in 2-Amino-6-nitrobenzaldehyde will exert significant influence on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of 2-Amino-6-nitrobenzaldehyde would exhibit distinct signals for the aldehyde proton, the aromatic protons, and the protons of the amino group. The aldehyde proton is expected to appear at a significantly downfield chemical shift, a characteristic feature of aldehydes. The aromatic protons will display a splitting pattern determined by their coupling with neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.5 - 10.5 | Singlet (s) | N/A |

| Aromatic-H | ~6.5 - 8.0 | Multiplet (m) | ~7 - 9 |

| Amino-H₂ | ~5.0 - 7.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal. The aromatic carbons will appear in a range influenced by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~190 - 200 |

| C-NH₂ | ~145 - 155 |

| C-NO₂ | ~140 - 150 |

| Aromatic C-H | ~110 - 140 |

| C-CHO | ~120 - 130 |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is essential.

1. Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used depending on the sample's solubility. The solvent should be of high purity to avoid interfering signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

Procedure: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial. Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Structural Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-Amino-6-nitrobenzaldehyde using NMR spectroscopy.

FT-IR Spectrum Analysis of 2-Amino-6-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-6-nitrobenzaldehyde. The information herein is intended to assist researchers and scientists in identifying the characteristic vibrational frequencies of this compound, which is a valuable intermediate in various synthetic pathways, including those for pharmacologically active molecules. This guide summarizes expected spectral data, outlines a detailed experimental protocol for FT-IR analysis, and provides a visual representation of the analytical workflow.

Introduction to the FT-IR Spectroscopy of 2-Amino-6-nitrobenzaldehyde

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The FT-IR spectrum of 2-Amino-6-nitrobenzaldehyde is characterized by the vibrational frequencies of its key functional groups: the amino group (-NH₂), the nitro group (-NO₂), the aldehyde group (-CHO), and the substituted aromatic ring. The positions of these groups on the benzene ring influence the electronic environment and, consequently, the vibrational modes of the entire molecule.

Predicted FT-IR Spectral Data

While a definitive, experimentally verified FT-IR spectrum for 2-Amino-6-nitrobenzaldehyde is not widely published, a detailed prediction of the major absorption bands can be compiled from the analysis of structurally similar compounds, such as 2-nitrobenzaldehyde, and established infrared correlation charts. The following table summarizes the expected characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3400 - 3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium-Weak | C-H stretching of the aromatic ring |

| 2900 - 2800 | Weak | C-H stretching of the aldehyde group |

| 1710 - 1680 | Strong | C=O stretching of the aldehyde group |

| 1620 - 1580 | Medium-Strong | C=C stretching of the aromatic ring and N-H bending of the amino group |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretching of the nitro group |

| 1360 - 1320 | Strong | Symmetric NO₂ stretching of the nitro group |

| 1300 - 1200 | Medium | C-N stretching of the aromatic amine |

| 900 - 675 | Medium-Strong | C-H out-of-plane bending of the substituted aromatic ring |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like 2-Amino-6-nitrobenzaldehyde using the Attenuated Total Reflectance (ATR) technique.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

2-Amino-6-nitrobenzaldehyde sample (solid)

-

Spatula

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or ethanol.

-

Allow the solvent to evaporate completely.

-

Record a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, ensuring they are subtracted from the final sample spectrum.

-

-

Sample Preparation and Measurement:

-

Place a small amount of the 2-Amino-6-nitrobenzaldehyde powder onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections and peak picking to identify the exact wavenumbers of the absorption bands.

-

Compare the obtained peak positions with the expected values in the provided table and other reference spectra to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Release the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

This guide provides a foundational understanding of the FT-IR spectral characteristics of 2-Amino-6-nitrobenzaldehyde. For definitive structural confirmation, it is recommended to correlate the FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation behavior of 2-Amino-6-nitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this document outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related aromatic compounds, including nitrobenzaldehydes and amino-substituted aromatics. Furthermore, comprehensive, adaptable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are presented to facilitate the analysis of this and similar molecules.

Predicted Fragmentation Pattern

The fragmentation of 2-Amino-6-nitrobenzaldehyde under electron ionization (EI) is expected to be influenced by the presence of three key functional groups: an aldehyde, a nitro group, and an amino group, with their ortho positioning playing a significant role in the fragmentation cascade. The molecular ion ([M]•+) of 2-Amino-6-nitrobenzaldehyde (molar mass: 166.14 g/mol ) is anticipated to be observed. The subsequent fragmentation is likely to proceed through several key pathways, including the loss of the nitro group, interactions involving the adjacent amino and aldehyde groups, and cleavage of the aldehyde functionality.

A summary of the predicted principal fragment ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in the table below.

| m/z | Proposed Fragment | Neutral Loss | Notes |

| 166 | [C₇H₆N₂O₃]•+ | - | Molecular Ion |

| 149 | [C₇H₅N₂O₂]•+ | •OH | Loss of a hydroxyl radical, potentially from the nitro group facilitated by the ortho-amino group. |

| 136 | [C₇H₄NO₂]•+ | •NH₂ | Loss of the amino radical. |

| 120 | [C₇H₆N₂O]•+ | NO₂ | Loss of the nitro group. |

| 108 | [C₆H₆NO]•+ | CHO, NO | Sequential loss of the formyl radical and nitric oxide. |

| 92 | [C₆H₆N]•+ | CHO, NO₂ | Loss of the formyl radical and the nitro group. |

| 77 | [C₆H₅]•+ | CHO, NH₂, NO₂ | Phenyl cation resulting from the loss of all substituents. |

Proposed Fragmentation Pathway

The fragmentation of 2-Amino-6-nitrobenzaldehyde is likely initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions. The ortho positioning of the amino and nitro groups can lead to specific intramolecular interactions, influencing the fragmentation cascade. A proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed mass spectrometry fragmentation pathway for 2-Amino-6-nitrobenzaldehyde.

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of 2-Amino-6-nitrobenzaldehyde using GC-MS and ESI-MS. These protocols are based on established methods for the analysis of nitroaromatic compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 2-Amino-6-nitrobenzaldehyde.

1. Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as acetone or ethyl acetate.

-

Working Solutions: Dilute the stock solution with the same solvent to prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Matrix: If analyzing the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Caption: General experimental workflow for GC-MS analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is suitable for the analysis of polar compounds and can provide molecular weight information with minimal fragmentation (soft ionization).

1. Sample Preparation:

-

Solvents: Use HPLC-grade solvents such as methanol, acetonitrile, and water.[2][3]

-

Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solutions: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

-

Additives: To promote ionization, volatile additives like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) can be added to the sample and mobile phase at low concentrations (e.g., 0.1%).[3]

-

Filtration: Filter all samples through a 0.22 µm syringe filter before analysis to prevent clogging of the ESI source.[4]

2. ESI-MS Instrumentation and Conditions:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Both positive and negative ion modes should be evaluated. Given the presence of the amino group, positive ion mode is likely to be more sensitive.

-

Infusion Analysis: For direct analysis without chromatography, the sample solution can be infused directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

LC-MS Analysis: For separation of mixtures, couple the ESI-MS to a liquid chromatograph.

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical starting point.

-

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (Nitrogen) Flow: 8-12 L/min.

-

Drying Gas (Nitrogen) Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

Caption: General experimental workflow for ESI-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 2-Amino-6-nitrobenzaldehyde and offers detailed protocols for its analysis. While the fragmentation pathway presented is theoretical, it is based on well-established principles and provides a strong starting point for the interpretation of experimental data. The provided GC-MS and ESI-MS protocols offer robust methodologies for researchers and scientists in drug development and related fields to characterize this and similar nitroaromatic compounds. It is recommended to perform high-resolution mass spectrometry to confirm the elemental composition of the observed fragment ions.

References

- 1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Stability and Storage Conditions for 2-Amino-6-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-6-nitrobenzaldehyde (CAS No: 130133-53-8). The information herein is compiled from publicly available safety data sheets and general chemical stability principles to ensure the integrity and longevity of this compound in a research and development setting.

Core Stability Profile and Storage Recommendations

2-Amino-6-nitrobenzaldehyde is a crystalline powder that requires specific storage conditions to prevent degradation. The presence of both an amino and a nitro group on the aromatic ring, in addition to the reactive aldehyde functional group, makes the molecule susceptible to various degradation pathways.

Factors Influencing Stability

Several environmental factors can adversely affect the stability of 2-Amino-6-nitrobenzaldehyde:

-

Temperature: Elevated temperatures can increase the rate of degradation reactions. The recommended storage temperature is between 2°C and 8°C.

-

Light: As with many aromatic nitro compounds, exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation. It is crucial to store the compound in a dark place.

-

Moisture: The compound should be stored in a dry, sealed container to prevent hydrolysis and other moisture-mediated reactions.

-

Air/Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.

Summary of Storage and Stability Data

| Parameter | Recommended Condition / Information | Rationale |

| Storage Temperature | 2°C - 8°C | To minimize the rate of thermal degradation. |

| Light Exposure | Keep in a dark place. Use amber vials or store in a light-proof container. | To prevent photochemical degradation. |

| Atmosphere | Store in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., Nitrogen, Argon). | To protect the aldehyde functional group from oxidation. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis and moisture-induced degradation. |

| Physical Form | Powder or crystals | Crystalline solids generally have higher stability than amorphous forms or solutions. |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | These can react with the aldehyde, nitro, or amino groups, leading to compound degradation. |

| Purity (Typical) | ≥98% | Impurities can sometimes catalyze degradation reactions. |

Hypothetical Experimental Protocol for Stability Assessment

The following is a proposed methodology for conducting a stability study on 2-Amino-6-nitrobenzaldehyde. This protocol is based on general principles of stability testing for chemical reagents.

Objective: To assess the stability of 2-Amino-6-nitrobenzaldehyde under various environmental conditions over time.

Materials and Methods:

-

Sample Preparation:

-

Accurately weigh 5 mg of 2-Amino-6-nitrobenzaldehyde into separate amber glass vials for each time point and condition.

-

For solution stability, prepare a 1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile or methanol) and aliquot into separate amber glass vials.

-

-

Stability Conditions:

-

Long-Term Storage: 2-8°C in the dark.

-

Accelerated Storage: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.

-

Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines. Include control samples wrapped in aluminum foil to exclude light.

-

-

Time Points:

-

Pull samples at initial (T=0), 1, 3, 6, and 12 months for long-term storage.

-

Pull samples at initial (T=0), 1, 3, and 6 months for accelerated storage.

-

Analyze photostability samples after a defined exposure period.

-

-

Analytical Method:

-

Primary Assay (Purity and Degradation Products): High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set to a wavelength appropriate for the chromophores in the molecule (e.g., 254 nm and 340 nm).

-

Quantification: Use peak area percentage to determine the purity and the formation of any degradation products.

-

-

-

Data Analysis:

-

Plot the percentage of remaining 2-Amino-6-nitrobenzaldehyde against time for each condition.

-

Identify and quantify any significant degradation products.

-

Determine the shelf-life based on the time it takes for the purity to drop below a specified limit (e.g., 95%).

-

Logical Workflow for Maintaining Stability

The following diagram illustrates the key factors influencing the stability of 2-Amino-6-nitrobenzaldehyde and the recommended handling procedures to ensure its integrity.

Caption: Factors influencing the stability of 2-Amino-6-nitrobenzaldehyde.

An In-Depth Technical Guide to 2-Amino-6-nitrobenzaldehyde: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-nitrobenzaldehyde, a key aromatic intermediate. It details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. This guide also presents a detailed experimental protocol for its synthesis and explores its significant role as a precursor in the synthesis of pharmacologically active compounds, notably the topoisomerase II inhibitor, 9-nitrocamptothecin. The reaction pathway for this conversion is visually represented.

Chemical Structure and IUPAC Name

2-Amino-6-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde group (-CHO), an amino group (-NH₂), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-Amino-6-nitrobenzaldehyde . The substituents are positioned at carbons 1, 2, and 6 of the aromatic ring, respectively.

The chemical structure is confirmed by its Chemical Abstracts Service (CAS) number, 130133-53-8, and its chemical formula, C₇H₆N₂O₃.[1] The structure can also be represented by the SMILES string C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C=O)N.[1]

Molecular Structure:

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for 2-Amino-6-nitrobenzaldehyde is presented in the table below. It is important to distinguish these properties from those of the related compound, 2-nitrobenzaldehyde, as the presence of the amino group significantly influences the molecule's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | [1] |

| CAS Number | 130133-53-8 | [1] |

| Physical Form | Powder or crystals | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

Note: Detailed experimental data such as melting point, boiling point, and solubility for 2-Amino-6-nitrobenzaldehyde are not widely reported in readily available literature. Much of the available data pertains to its isomer, 2-amino-3-nitrobenzaldehyde, or the related compound, 2-nitrobenzaldehyde.

General spectroscopic features for aldehydes and nitro-amino aromatic compounds suggest the following:

-

¹H NMR: The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically around 10 ppm). Aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be observed at a significant downfield shift (around 190 ppm).

-

IR Spectroscopy: Characteristic peaks would include C=O stretching for the aldehyde (around 1700 cm⁻¹), N-H stretching for the amino group (around 3300-3500 cm⁻¹), and asymmetric and symmetric stretching for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Experimental Protocols: Synthesis of 2-Amino-6-nitrobenzaldehyde

A common synthetic route to 2-Amino-6-nitrobenzaldehyde involves the oxidation of 2-amino-6-nitrobenzyl alcohol.

Protocol: Oxidation of 2-Amino-6-nitrobenzyl Alcohol

This protocol is based on a reported synthesis with an 88% yield.[3]

Materials:

-

2-amino-6-nitrobenzyl alcohol

-

Manganese(IV) oxide (activated)

-

Dichloromethane (anhydrous)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-amino-6-nitrobenzyl alcohol in anhydrous dichloromethane.

-

To this solution, add an excess of activated manganese(IV) oxide.

-

Stir the reaction mixture vigorously at 20°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield 2-Amino-6-nitrobenzaldehyde.

Role in Synthesis: Precursor to 9-Nitrocamptothecin

2-Amino-6-nitrobenzaldehyde is a crucial intermediate in the industrial synthesis of 9-nitrocamptothecin.[1] 9-nitrocamptothecin is a potent anti-cancer agent that functions as a topoisomerase II inhibitor, an enzyme essential for maintaining DNA integrity.[1]

The synthesis involves a multi-step condensation reaction. The following diagram illustrates the logical workflow for the synthesis of 9-nitrocamptothecin starting from 2-Amino-6-nitrobenzaldehyde.

Caption: Synthetic pathway from 2-Amino-6-nitrobenzaldehyde to 9-Nitrocamptothecin.

Conclusion

2-Amino-6-nitrobenzaldehyde is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anti-cancer drugs. While detailed physicochemical and spectroscopic data are not extensively documented in public literature, its synthetic utility is well-established. The protocols and pathways described in this guide provide a foundation for researchers and professionals working with this important compound. Further characterization of its properties would be a valuable contribution to the field.

References

Sourcing High-Purity 2-Amino-6-nitrobenzaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity 2-Amino-6-nitrobenzaldehyde. The document outlines commercially available suppliers, presents a detailed experimental protocol for purification to achieve high purity, and includes visualizations to guide the procurement and experimental processes.

Commercial Suppliers of 2-Amino-6-nitrobenzaldehyde

A critical first step in any research involving 2-Amino-6-nitrobenzaldehyde is the procurement of high-quality starting material. A survey of prominent chemical suppliers reveals a range of available purities and quantities. The following table summarizes the offerings from several key vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and impurity profiles before purchase.

| Supplier | Product Number | Purity | Available Quantities |

| Biosynth | FFA13353 | Information not readily available | Inquire |

| LookChem | Aggregator | Varies (95% to >97%) | Varies (mg to g) |

| Crysdot | (via LookChem) | 97% | 1g, 5g |

| Chemenu | (via LookChem) | >95% | 25g |

| Chemcia Scientific | (via LookChem) | 97% | 0.5g, 2.5g |

| Alichem | (via LookChem) | Not specified | 250mg, 500mg, 1g |

| Sigma-Aldrich | C12H316CF22B | Information not readily available | Inquire |

Experimental Protocol: Purification of 2-Amino-6-nitrobenzaldehyde to >99% Purity

For applications requiring the highest purity, commercially available 2-Amino-6-nitrobenzaldehyde may necessitate further purification. The following protocol outlines a general procedure for achieving >99% purity through recrystallization and column chromatography.

1. Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and should be determined through small-scale solubility tests.

-

Objective: To remove impurities by dissolving the crude compound in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.

-

Recommended Solvents for Initial Screening: Ethanol, methanol, ethyl acetate, toluene, and mixtures of these with hexanes or water.

-

Procedure:

-

Dissolve the crude 2-Amino-6-nitrobenzaldehyde in a minimum amount of a suitable hot solvent.

-

If the solution is colored, activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Assess purity using an appropriate analytical technique (e.g., HPLC, NMR). Repeat the recrystallization if necessary.

-

2. Column Chromatography

For impurities that are not effectively removed by recrystallization, column chromatography is a powerful purification technique.

-

Objective: To separate 2-Amino-6-nitrobenzaldehyde from impurities based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

-

Mobile Phase: A solvent system with a polarity that allows for good separation of the desired compound from its impurities. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the concentration).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a chromatography column.

-

Dissolve the partially purified 2-Amino-6-nitrobenzaldehyde in a minimum amount of the mobile phase or a slightly more polar solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, gradually increasing the polarity of the solvent system.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified 2-Amino-6-nitrobenzaldehyde.

-

Confirm the purity of the final product using analytical methods such as NMR and HPLC. A purity of >99% should be achievable.

-

Visualization of Key Processes

To aid in the understanding of the procurement and experimental workflows, the following diagrams have been generated.

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Amino-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites within 2-Amino-6-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the reactivity of this molecule is crucial for its effective utilization in drug design and development, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic activities.

Molecular Structure and Electronic Properties

2-Amino-6-nitrobenzaldehyde (C₇H₆N₂O₃, Molar Mass: 166.14 g/mol ) is an aromatic compound characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and a benzaldehyde (-CHO) group on a benzene ring. The interplay of the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups establishes a unique electronic landscape that dictates its chemical reactivity.

Table 1: Key Functional Groups and Their Electronic Effects

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | 2 | Strong Electron-Donating (Activating) | Enhances nucleophilicity of the aromatic ring, particularly at ortho and para positions. The nitrogen atom is a primary nucleophilic site. |

| Nitro (-NO₂) | 6 | Strong Electron-Withdrawing (Deactivating) | Reduces electron density of the aromatic ring, making it less susceptible to electrophilic attack. Creates electrophilic sites on the ring. |

| Aldehyde (-CHO) | 1 | Moderate Electron-Withdrawing (Deactivating) | The carbonyl carbon is a primary electrophilic site. It deactivates the aromatic ring towards electrophilic substitution. |

Identification of Electrophilic and Nucleophilic Sites

The distinct electronic nature of the substituent groups gives rise to specific sites of electrophilicity and nucleophilicity within the molecule.

Nucleophilic Sites

The primary nucleophilic centers in 2-Amino-6-nitrobenzaldehyde are the amino group and the aromatic ring at positions activated by the amino group.

-

Amino Group: The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it a potent nucleophile. It readily participates in reactions with various electrophiles.

-

Aromatic Ring: The strong electron-donating resonance effect of the amino group increases the electron density at the ortho (position 3) and para (position 5) positions relative to the amino group. These positions are therefore susceptible to attack by electrophiles.

Electrophilic Sites

The electron-withdrawing nature of the nitro and aldehyde groups creates several electrophilic centers.

-

Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic attack. This is a common reaction pathway for aldehydes.[1][2]

-

Aromatic Ring: The carbons attached to the nitro and aldehyde groups (positions 6 and 1, respectively) are electron-deficient. Furthermore, the positions ortho and para to these deactivating groups experience a decrease in electron density, making the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions.

The interplay of these electronic effects is visually represented in the following logical relationship diagram.

Experimental Protocols: Synthesis of 2-Amino-6-nitrobenzaldehyde Derivatives

The reactivity of 2-Amino-6-nitrobenzaldehyde can be exploited in various synthetic transformations. A common reaction involves the condensation of the amino group with a carbonyl compound to form a Schiff base, followed by reduction.

Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff bases from 2-nitrobenzaldehyde and amino acids, which is analogous to the reactions 2-Amino-6-nitrobenzaldehyde would undergo.

Materials:

-

2-Nitrobenzaldehyde

-

Amino Acid (e.g., glycine, valine, leucine)

-

Sodium Hydroxide (2 M solution)

-

Ethanol

-

Sodium Borohydride

-

Diethyl Ether

-

Concentrated Hydrochloric Acid

Procedure:

-

To a two-neck flask, add the amino acid (3.3 mmol), 2 M sodium hydroxide solution (2.5 mL, 5 mmol), 2-nitrobenzaldehyde (0.41 g, 2.7 mmol), and ethanol (7.5 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium borohydride (0.06 g, 1.6 mmol) to the reaction solution in batches, ensuring the temperature remains below 5°C.

-

Stir the mixture at room temperature for an additional 90 minutes.

-

A second portion of 2-nitrobenzaldehyde (0.08 g, 0.55 mmol) in ethanol (2.5 mL) can be added and stirred for 20 minutes for certain derivatives.

-

Finally, add sodium borohydride (0.010 g, 0.40 mmol) in batches, maintaining a temperature below 5°C, and stir at room temperature for 45 minutes.

-

Extract the reaction mixture with diethyl ether.

-

Filter the aqueous layer and adjust the pH with concentrated hydrochloric acid to precipitate the product.

This experimental workflow is depicted in the following diagram.

Quantitative Data

Table 2: Selected Crystallographic Data for (2-nitrobenzyl)glycine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.215(8) |

| b (Å) | 8.096(5) |

| c (Å) | 10.608(7) |

| β (°) | 115.324(7) |

| N-H···O Intermolecular Hydrogen Bond Distance (Å) | 2.735(3) |

| O-H···N Intermolecular Hydrogen Bond Distance (Å) | 2.712(3) |

The presence of strong intermolecular hydrogen bonds in the crystal structure of (2-nitrobenzyl)glycine highlights the importance of the amino and nitro groups in directing intermolecular interactions, a factor that is also significant in the solid-state behavior of 2-Amino-6-nitrobenzaldehyde.

Conclusion

2-Amino-6-nitrobenzaldehyde is a versatile building block in organic synthesis due to its well-defined electrophilic and nucleophilic centers. The amino group acts as a primary nucleophile, while the aldehyde's carbonyl carbon is a key electrophilic site. The electronic push-pull system created by the amino, nitro, and aldehyde groups governs the reactivity of the aromatic ring. A thorough understanding of these reactive sites, as outlined in this guide, is essential for medicinal chemists and drug development professionals aiming to leverage this molecule for the synthesis of novel and potent therapeutic agents. Further computational studies, such as the generation of an electrostatic potential map, would provide a more quantitative and visual representation of the molecule's reactivity.

References

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 2-Amino-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, computational analysis, and synthetic pathways related to 2-Amino-6-nitrobenzaldehyde. This molecule is a key intermediate in the synthesis of pharmacologically active compounds, most notably 9-nitrocamptothecin, a potent anti-cancer agent. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, computational drug design, and organic synthesis.

Core Properties of 2-Amino-6-nitrobenzaldehyde

2-Amino-6-nitrobenzaldehyde is a substituted aromatic aldehyde containing both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the benzene ring. This substitution pattern imparts a unique electronic character to the molecule, influencing its reactivity and suitability as a precursor in multi-step organic syntheses.

Physicochemical Properties

The fundamental physicochemical properties of 2-Amino-6-nitrobenzaldehyde are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 130133-53-8 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | [1] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C=O)N | [1] |

Theoretical Properties and Computational Analysis

Computational Methodology (Proxy Molecule: 2-Nitrobenzaldehyde)

A representative computational analysis was performed on 2-nitrobenzaldehyde using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. The calculations typically involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Frequency Analysis: Calculating vibrational frequencies to confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

-

Electronic Property Calculation: Determining properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP).

Computed Geometric Parameters of 2-Nitrobenzaldehyde

The optimized geometric parameters provide insight into the bond lengths and angles of the molecule. The following table presents key computed parameters for 2-nitrobenzaldehyde.

| Parameter | Bond/Angle | Computed Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (ring) | 1.388 - 1.401 Å |

| C-C (aldehyde) | 1.502 Å | |

| C=O | ~1.21 Å | |

| C-N | ~1.48 Å | |

| N-O | 1.223 - 1.226 Å | |

| Bond Angle | C-C-C (ring) | ~118 - 121° |

| O-C-H (aldehyde) | ~120° | |

| O-N-O | ~124° |

Note: These values are for the precursor molecule, 2-nitrobenzaldehyde. The addition of an amino group at the 6-position is expected to cause minor perturbations in these values due to electronic and steric effects.

Computed Vibrational Frequencies of 2-Nitrobenzaldehyde

Vibrational frequency analysis allows for the assignment of bands in experimental IR and Raman spectra. The table below lists some of the key computed vibrational modes for 2-nitrobenzaldehyde.

| Vibrational Mode | Functional Group | Computed Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | Aldehyde | ~2850 |

| C=O stretch | Aldehyde | ~1710 |

| NO₂ asymmetric stretch | Nitro | ~1530 |

| NO₂ symmetric stretch | Nitro | ~1350 |

| C-N stretch | Nitro | ~850 |

Electronic Properties and Reactivity

The electronic properties of 2-Amino-6-nitrobenzaldehyde are dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups.

-

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In 2-Amino-6-nitrobenzaldehyde, the amino group will raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the nitro and aldehyde groups will lower the LUMO energy, making it more susceptible to nucleophilic attack at the carbonyl carbon and the aromatic ring.

-

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For 2-Amino-6-nitrobenzaldehyde, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and aldehyde groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group hydrogens.

-

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.

Experimental Protocols

Synthesis of 2-Amino-6-nitrobenzaldehyde

A plausible synthetic route to 2-Amino-6-nitrobenzaldehyde can be adapted from established methods for the synthesis of related compounds.[2] One such pathway starts from o-nitrotoluene.

Workflow for the Synthesis of 2-Amino-6-nitrobenzaldehyde

Caption: A plausible synthetic pathway to 2-Amino-6-nitrobenzaldehyde.

Protocol for Step D to E: Oxidation of 2-Amino-6-nitrobenzyl alcohol [3]

-

Dissolution: Dissolve one molar equivalent of 2-Amino-6-nitrobenzyl alcohol in a suitable solvent such as dichloromethane.

-

Addition of Oxidant: Add an excess of manganese(IV) oxide (MnO₂) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere for approximately 1 hour.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-Amino-6-nitrobenzaldehyde.

Spectroscopic Characterization

The synthesized 2-Amino-6-nitrobenzaldehyde would be characterized using standard spectroscopic techniques.

-

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (~3300-3500 cm⁻¹), the C-H stretching of the aldehyde (~2850 and ~2750 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

-

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the aldehyde proton (downfield, ~10 ppm), and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,3-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the carbonyl carbon of the aldehyde (highly downfield, ~190 ppm) and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Application in Drug Development: Synthesis of 9-Nitrocamptothecin

2-Amino-6-nitrobenzaldehyde is a crucial building block for the synthesis of 9-nitrocamptothecin (also known as Rubitecan), a topoisomerase I inhibitor investigated for its anti-cancer properties.[1][4]

Workflow for the Synthesis of 9-Nitrocamptothecin

Caption: Simplified synthetic scheme for 9-nitrocamptothecin.

Mechanism of Action: Topoisomerase I Inhibition

9-Nitrocamptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[5][6]

Signaling Pathway for 9-Nitrocamptothecin-Induced Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by 9-nitrocamptothecin.

The mechanism involves the following key steps:

-

Complex Stabilization: 9-Nitrocamptothecin binds to and stabilizes the covalent complex formed between topoisomerase I and DNA.[7]

-

Inhibition of Re-ligation: This stabilization prevents the re-ligation of the single-strand break created by the enzyme during its catalytic cycle.[7]

-

DNA Damage: When a replication fork encounters this stabilized complex, it leads to the formation of a cytotoxic double-strand DNA break.[6]

-

Apoptosis Induction: The accumulation of DNA damage triggers cellular damage response pathways, ultimately leading to programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[5]

Conclusion

2-Amino-6-nitrobenzaldehyde is a molecule of significant interest due to its unique electronic structure and its role as a key intermediate in the synthesis of the anti-cancer agent 9-nitrocamptothecin. While direct computational studies on this molecule are limited, analysis of related compounds provides valuable insights into its reactivity and properties. The synthetic pathways and the mechanism of action of its derivatives highlight the importance of this compound in medicinal chemistry and drug development. This guide provides a foundational resource for researchers aiming to explore the potential of 2-Amino-6-nitrobenzaldehyde and its derivatives in the design and synthesis of novel therapeutic agents.

References

- 1. 2-Amino-6-nitrobenzaldehyde | 130133-53-8 | FFA13353 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-aMino-6-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 9-Nitrocamptothecin: A Detailed Guide for Researchers